molecular formula C28H35NOS B12549207 1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- CAS No. 144000-38-4

1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-

Cat. No.: B12549207
CAS No.: 144000-38-4
M. Wt: 433.6 g/mol
InChI Key: SONWWTHTGIWIKI-MHZLTWQESA-N
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Description

1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- is a complex organic compound with a unique structure that includes a propanol backbone, a hexylthio group, and a triphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- typically involves multiple steps. The process begins with the preparation of the propanol backbone, followed by the introduction of the hexylthio group and the triphenylmethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hexylthio and triphenylmethylamino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives.

Scientific Research Applications

1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- involves its interaction with specific molecular targets and pathways. The hexylthio and triphenylmethylamino groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanol, 3-[(triphenylmethyl)amino]-
  • 1-Propanethiol, 3-[(triphenylmethyl)thio]-
  • 3-triethoxysilylpropan-1-ol

Uniqueness

1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- is unique due to the presence of both the hexylthio and triphenylmethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

144000-38-4

Molecular Formula

C28H35NOS

Molecular Weight

433.6 g/mol

IUPAC Name

(2S)-3-hexylsulfanyl-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C28H35NOS/c1-2-3-4-14-21-31-23-27(22-30)29-28(24-15-8-5-9-16-24,25-17-10-6-11-18-25)26-19-12-7-13-20-26/h5-13,15-20,27,29-30H,2-4,14,21-23H2,1H3/t27-/m0/s1

InChI Key

SONWWTHTGIWIKI-MHZLTWQESA-N

Isomeric SMILES

CCCCCCSC[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCCCSCC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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